molecular formula C10H11N B15072600 2-Methyl-1,2-dihydroisoquinoline CAS No. 14990-40-0

2-Methyl-1,2-dihydroisoquinoline

Cat. No.: B15072600
CAS No.: 14990-40-0
M. Wt: 145.20 g/mol
InChI Key: AKIKYWSEBGSZBD-UHFFFAOYSA-N
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Description

2-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing aromatic compounds that are widely found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of N-arylpropargylamines in the presence of a palladium catalyst. This method typically requires mild reaction conditions and yields the desired product with high efficiency . Another method involves the use of silver-catalyzed tandem cycloisomerization/hydroarylation reactions, which also provide an efficient route to 1,2-dihydroisoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves the use of multicomponent reactions, such as the reaction of isoquinoline with alkyl propiolates and 1,3-diketones. This method is advantageous due to its simplicity and the ability to produce the compound in large quantities under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

2-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

2-Methyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:

Properties

CAS No.

14990-40-0

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-methyl-1H-isoquinoline

InChI

InChI=1S/C10H11N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-7H,8H2,1H3

InChI Key

AKIKYWSEBGSZBD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C=C1

Origin of Product

United States

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